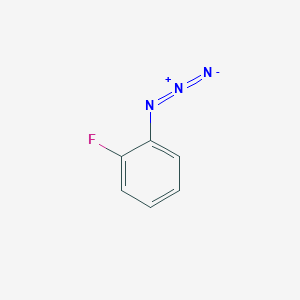

1-Azido-2-fluorobenzene

Beschreibung

Contextualization of Azidoarenes within Contemporary Organic Synthesis

Azidoarenes, or aryl azides, are organic compounds containing the azide (B81097) functional group (–N₃) attached to an aromatic ring. wikipedia.orgbritannica.com These high-energy molecules have become indispensable reagents in modern organic synthesis due to their diverse reactivity. baseclick.eu A key feature of azides is their ability to release dinitrogen gas (N₂), a thermodynamically favorable process that drives many of their reactions. wikipedia.org This property is exploited in a variety of transformations, including the Staudinger ligation and the Curtius rearrangement. wikipedia.org

Aryl azides can be prepared from the corresponding anilines (aromatic amines) through diazotization followed by treatment with an azide source like sodium azide. wikipedia.orgresearchgate.netorganic-chemistry.org More recent methods allow for the direct conversion of aryl amines to aryl azides under neutral conditions, enhancing the accessibility of these compounds. organic-chemistry.org The synthesis of aryl azides can also be achieved from aryl halides and organoboron compounds, further broadening their availability. researcher.lifeorganic-chemistry.org

One of the most significant applications of azidoarenes is in "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. wikipedia.orgbaseclick.eu The copper-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, making it a powerful tool for creating complex molecules, including bioconjugates and functional materials. wikipedia.orgsigmaaldrich.com The bioorthogonal nature of the azide group, meaning it does not typically react with biological molecules, makes it ideal for labeling and modifying biomolecules like proteins and nucleic acids in living systems. wikipedia.orgbaseclick.eu

Furthermore, azides serve as precursors to primary amines through reduction reactions, offering a mild and efficient alternative to other synthetic methods. wikipedia.orgmasterorganicchemistry.com They can also function as radical acceptors in cascade reactions to construct nitrogen-containing heterocyclic compounds. researchgate.net The versatility of azidoarenes in forming carbon-nitrogen bonds and participating in various cycloadditions solidifies their crucial role in contemporary organic and medicinal chemistry. researcher.liferesearchgate.net

Significance of Fluorine Substitution in Aromatic Systems within Chemical Research

The introduction of fluorine atoms into aromatic systems has profound effects on the molecule's physical, chemical, and biological properties, making it a widely used strategy in pharmaceutical and materials science research. numberanalytics.comnih.govcapes.gov.br Fluorine is the most electronegative element, and its substitution on an aromatic ring withdraws electron density, which can significantly alter the molecule's reactivity. numberanalytics.com This electron-withdrawing effect can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), impacting the molecule's reactivity towards electrophiles. numberanalytics.com

In medicinal chemistry, fluorine substitution is a key tool for optimizing drug candidates. nih.govcapes.gov.brtandfonline.com It can enhance metabolic stability by blocking sites susceptible to oxidation by metabolic enzymes. bohrium.com The presence of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, membrane permeability, and bioavailability. tandfonline.comacs.org Furthermore, replacing hydrogen with fluorine, which has a similar size, can lead to enhanced binding affinity of a drug to its target protein without a significant increase in molecular size. tandfonline.comresearchgate.net

The substitution of fluorine can also influence the conformation of a molecule, which is a critical factor in its biological activity. bohrium.com In materials science, the incorporation of fluorine into aromatic polymers can lead to materials with high thermal stability and chemical resistance. nih.govacs.org The unique properties imparted by fluorine substitution continue to make it a valuable strategy in the design of novel molecules with tailored functions. nih.govcapes.gov.br

Historical Development of Aryl Azide Chemistry: Key Milestones and Foundational Research

The history of aryl azide chemistry dates back to 1864, when Peter Griess first prepared phenyl azide. wikipedia.org This discovery laid the groundwork for future investigations into this class of compounds. In the 1890s, Theodor Curtius, who also discovered hydrazoic acid (HN₃), described the rearrangement of acyl azides into isocyanates, a reaction now known as the Curtius rearrangement. wikipedia.orgbritannica.com This transformation became a fundamental tool for organic synthesis.

For a long time, the use of azides in organic chemistry was somewhat limited due to their perceived instability. wikipedia.org However, the 20th century saw significant advancements in understanding their reactivity. Rolf Huisgen's work on 1,3-dipolar cycloadditions in the mid-20th century provided a deeper understanding of the reaction between azides and alkynes to form triazoles. wikipedia.org

A major turning point for aryl azide chemistry came with the advent of "click chemistry," a concept introduced by K. Barry Sharpless and his colleagues. wikipedia.org Their discovery of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) transformed the field by providing a highly reliable and selective reaction that works under mild, often aqueous, conditions. wikipedia.org This has led to an explosion in the applications of aryl azides, particularly in chemical biology for labeling and bioconjugation. wikipedia.orgucla.edu More recent developments include photoredox catalysis to activate aryl azides with low-energy light, allowing for more precise control in biological environments. researchgate.net The development of new synthetic methods, such as those using Grignard reagents with protected azide groups, continues to expand the accessibility and utility of aryl azides in various scientific fields. sciencedaily.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-azido-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBOIKMFTLTNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469338 | |

| Record name | 1-azido-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-04-6 | |

| Record name | 1-azido-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Azido 2 Fluorobenzene

1,3-Dipolar Cycloaddition Reactions in Chemical Synthesis (Click Chemistry)

The azide (B81097) functional group in 1-azido-2-fluorobenzene is a key participant in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". vulcanchem.com This class of reactions, particularly the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, provides a powerful and efficient method for the synthesis of five-membered heterocycles, specifically 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org While the thermal reaction often requires high temperatures and can result in a mixture of regioisomers, the advent of catalyzed versions has significantly enhanced its utility. wikipedia.orgorganic-chemistry.org These reactions are prized for their high yields, broad scope, and the formation of stable, biologically relevant triazole linkages. organic-chemistry.org

The reactivity of the azide group is influenced by the electronic nature of the benzene (B151609) ring. The fluorine atom at the ortho position is electron-withdrawing, which can affect the nucleophilicity and stability of the azide. vulcanchem.com This electronic effect plays a role in the kinetics and outcome of cycloaddition reactions. vulcanchem.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used variant of the Huisgen cycloaddition. organic-chemistry.orgresearchgate.net This reaction demonstrates a remarkable rate acceleration, on the order of 10⁷ to 10⁸, compared to its uncatalyzed counterpart. organic-chemistry.org It is characterized by its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide array of functional groups. organic-chemistry.orgbeilstein-journals.org A key feature of CuAAC is its high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov In contrast, the ruthenium-catalyzed version (RuAAC) typically produces the 1,5-regioisomer. organic-chemistry.org

The general scheme for the CuAAC reaction is as follows:

Scheme 1: General Representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov

Azide + Alkyne --(Cu(I) catalyst)--> 1,4-disubstituted 1,2,3-triazole

The high regioselectivity of the CuAAC reaction, leading specifically to 1,4-disubstituted triazoles, is a primary advantage over the uncatalyzed thermal reaction which often yields a mixture of 1,4- and 1,5-isomers. organic-chemistry.orgnih.gov This selectivity is a direct consequence of the copper-catalyzed mechanism, which proceeds through a distinct pathway involving copper-acetylide intermediates. nih.govchemrxiv.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the origins of this regioselectivity. nih.gov These studies confirm that the activation barriers for the formation of the 1,4- and 1,5-regioisomers in the uncatalyzed reaction are very similar, explaining the lack of selectivity. nih.gov In the catalyzed reaction, the coordination of the copper(I) to the alkyne and subsequent steps of the catalytic cycle strongly favor the pathway leading to the 1,4-disubstituted product. nih.govchemrxiv.org

Recent research has also explored dicopper-catalyzed systems, which may offer alternative mechanistic pathways that bypass the traditional rate-limiting steps and maintain high regioselectivity. chemrxiv.org

A variety of copper(I) sources can be used to catalyze the CuAAC reaction. nih.gov Common sources include copper(I) salts like CuI, CuBr, and copper(I) acetate. nih.gov Copper(II) salts, such as CuSO₄, can also be used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. beilstein-journals.org The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome. nih.gov

Water has been shown to be a beneficial solvent for CuAAC reactions, in some cases accelerating the reaction rate. organic-chemistry.orgresearchgate.net The use of ligands, such as N-heterocyclic carbenes (NHCs), can also enhance the catalytic activity and stability of the copper catalyst. nih.gov Some research has focused on developing robust catalytic systems, like Cu₂O in water, that are effective even at very low catalyst loadings. researchgate.net Microwave heating has also been employed to accelerate CuAAC reactions, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com

Interactive Data Table: Comparison of Catalytic Systems for CuAAC

| Catalyst System | Solvent | Conditions | Key Advantages |

| Cu(I) salts (CuI, CuBr) | Various organic solvents, water | Room temperature | Readily available, effective for many substrates. nih.gov |

| CuSO₄ / Sodium Ascorbate | Water, alcohol/water mixtures | Room temperature | In situ generation of Cu(I), tolerates a wide pH range. beilstein-journals.org |

| Cu/Fe bimetallic nanoparticles | Not specified | Ambient temperature | Low copper contamination in the product. organic-chemistry.org |

| CuI/DIPEA/HOAc | Not specified | Not specified | Overcomes drawbacks of CuI/NR₃ systems. organic-chemistry.org |

| Cu₂O | Water | Not specified | Robust, effective at ppm catalyst levels. researchgate.net |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a significant advancement in click chemistry, as it proceeds without the need for a metal catalyst. magtech.com.cn This is particularly advantageous for biological applications where the toxicity of copper is a concern. magtech.com.cnnih.gov The driving force for this reaction is the ring strain of a cycloalkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cn

The reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov The rate of the SPAAC reaction is highly dependent on the structure and strain of the cycloalkyne used. magtech.com.cn Researchers have developed a variety of strained alkynes, such as difluorinated cyclooctynes (DIFO) and dibenzocyclooctynols (DIBO), to achieve faster reaction kinetics. magtech.com.cnnih.gov

The progress of SPAAC reactions can be monitored in real-time using techniques like inline Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, even in complex media like human blood plasma. nih.gov

Nucleophilic Substitution Reactions Involving the Azide Functional Group

The azide group in this compound can undergo nucleophilic substitution reactions, although this reactivity is less commonly exploited than its cycloaddition capabilities. smolecule.comsmolecule.com In some contexts, the azide can be displaced by other nucleophiles. smolecule.com However, the primary utility of the azide group lies in its transformation into other nitrogen-containing functionalities, often through reductive processes.

Reductive Transformations of the Azide Moiety to Nitrogenous Species

The reduction of the azide group in this compound to an amine is a fundamental and highly useful transformation. vulcanchem.com This reaction provides a direct route to the corresponding aniline (B41778), 2-fluoroaniline (B146934), which is a valuable synthetic intermediate in the production of pharmaceuticals and other fine chemicals. ontosight.ai

A variety of reducing agents can be employed for this purpose. vulcanchem.comsmolecule.com Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). vulcanchem.com

Staudinger Reduction: This reaction involves treatment of the azide with a phosphine, typically triphenylphosphine, to form a phosphazide (B1677712) intermediate, which is then hydrolyzed to the amine.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can also be used to reduce azides to amines.

Other Systems: More recently, methods using reusable catalysts like iron(II,III) oxide (Fe₃O₄) nanoparticles with hydrazine (B178648) monohydrate in water have been developed as a greener alternative for azide reduction. rsc.org

The general transformation is as follows:

Scheme 2: Reduction of this compound to 2-Fluoroaniline.

This compound --([Reducing Agent])--> 2-Fluoroaniline

The choice of reduction method often depends on the presence of other functional groups in the molecule to ensure chemoselectivity.

Interactive Data Table: Common Reagents for Azide Reduction

| Reagent/System | Conditions | Notes |

| H₂ / Pd/C | Typically at atmospheric or slightly elevated pressure | A common and efficient method for catalytic hydrogenation. vulcanchem.com |

| Triphenylphosphine (PPh₃) followed by H₂O | Two-step process | The classic Staudinger reduction. |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ethereal solvent | A powerful reducing agent, less chemoselective. |

| Fe₃O₄ nanoparticles / Hydrazine monohydrate | Water, heating | A reusable and environmentally friendly catalytic system. rsc.org |

Reactivity of Thermally Generated Nitrenes Derived from this compound

The thermal decomposition of this compound results in the formation of the highly reactive intermediate, 2-fluorophenylnitrene. This nitrene is a key species that dictates the subsequent reaction pathways and product distributions. The reactivity of this thermally generated nitrene is characterized by a variety of transformations, including intramolecular cyclization, C-H bond insertion, and rearrangement reactions.

Upon heating, aryl azides, including this compound, decompose to yield reactive nitrene intermediates, which can then undergo a range of transformations such as insertion into C-H bonds. vulcanchem.com The presence of substituents on the aromatic ring, such as the fluorine atom in this case, significantly influences the electronic properties and subsequent reactivity of the compound. vulcanchem.com

Computational studies have provided significant insights into the reaction mechanisms of 2-fluorophenylnitrene. The ring expansion of fluorinated arylnitrenes, including 2-fluorophenylnitrene, has been investigated, revealing a two-step mechanism. The initial and rate-determining step is the cyclization to an azirine intermediate. For 2-fluorophenylnitrene, the calculated energy barrier for cyclization towards the fluorine atom is approximately 3 kcal/mol higher than for cyclization away from it, a difference attributed mainly to steric repulsion in the transition state.

The thermally generated 2-fluorophenylnitrene can undergo intramolecular C-H insertion reactions. For instance, Rh-catalyzed nitrene insertion into an ortho-C–H bond of an aryl moiety is a key step in the synthesis of H4-carbazolones and H2-indolones from 3-azido-2-aryl-cycloalk-2-en-1-ones. chemrxiv.orgresearchgate.net This highlights the synthetic utility of the intramolecular reactivity of this nitrene intermediate. In some cases, the reaction can lead to the formation of an azirine as a major product, with density functional theory (DFT) computations being employed to understand the differences in reactivities. chemrxiv.orgresearchgate.net

The table below summarizes some of the key reactions and products originating from the thermally generated 2-fluorophenylnitrene.

Interactive Data Table: Reactions of Thermally Generated 2-Fluorophenylnitrene

| Reaction Type | Reactant/Precursor | Product(s) | Notes |

| Intramolecular Cyclization | This compound | Azirine intermediate | Rate-determining step in ring expansion. |

| Ring Expansion | Azirine intermediate | Ketenimine | Follows the initial cyclization. |

| C-H Bond Insertion | 3-Azido-2-(2-fluorophenyl)-cycloalk-2-en-1-one | H4-carbazolones, H2-indolones | Rh-catalyzed process. |

| Side Reaction | 2-Aryl-1,3-cycloheptanedione derivative | Azirine | Observed as a major product in specific cases. |

Impact of Fluorine Substitution on Azide Reactivity and Reaction Pathways

The substitution of a fluorine atom on the phenyl azide ring, particularly at the ortho position as in this compound, has a profound impact on the azide's reactivity and the subsequent reaction pathways of the generated nitrene. The strong electron-withdrawing nature and steric presence of the fluorine atom influence the thermal stability of the azide, the kinetics of its decomposition, and the distribution of reaction products.

Fluorine substituents on an aromatic ring generally lower the transition state energy required for the conversion of the initially formed triazoline intermediate (from cycloaddition reactions) to imine or aziridine (B145994) intermediates through the extrusion of nitrogen gas. nih.govacs.org This effect is attributed to the electron-withdrawing properties of fluorine. nih.govacs.org Furthermore, increasing the number of fluorine substituents on an aryl azide can increase the rate of 1,3-dipolar cycloaddition reactions by nearly an order of magnitude. nih.govacs.org

Computational and experimental studies have shown that fluorine substitution significantly affects the decomposition kinetics of aryl azides and the reactivity of the resulting nitrenes. For instance, the introduction of halogen atoms like fluorine on the aromatic ring can suppress the ring expansion reaction of the corresponding phenylnitrene, thereby increasing the yields of insertion and addition reactions. nih.gov This is a critical consideration in applications like photoaffinity labeling where specific covalent bond formation is desired. nih.gov

The thermal stability of aryl azides is also influenced by the electronic nature of the substituents. While electron-donating groups generally increase thermal stability, the electron-withdrawing fluorine atom in this compound affects its decomposition profile. The onset temperature for weight loss due to thermolysis for a related fluorinated phenyl azide was found to be around 125 ± 5 °C. nih.gov

The table below provides a comparative overview of the impact of fluorine substitution on various aspects of aryl azide reactivity.

Interactive Data Table: Comparison of Fluorinated vs. Non-Fluorinated Aryl Azide Reactivity

| Property | Phenyl Azide (Non-Fluorinated) | This compound (Fluorinated) | Impact of Fluorine |

| Thermal Stability | Generally less stable than alkyl azides. | Decomposition influenced by electron-withdrawing fluorine. | Can decrease thermal stability. |

| Decomposition Kinetics | Ring expansion to ketenimine is a major pathway. | Ring expansion is suppressed; insertion/addition yields are increased. nih.gov | Alters reaction pathway preference. |

| Cycloaddition Rate | Baseline reactivity. | Increased rate of 1,3-dipolar cycloaddition. nih.govacs.org | Accelerates cycloaddition reactions. |

| Nitrene Reactivity | Prone to rearrangement and polymerization. | Increased lifetime of the singlet nitrene, favoring specific insertions. ethz.ch | Enhances selectivity of nitrene reactions. |

| Activation Temperature | Higher activation temperature for decomposition. | Lower activation temperature for decomposition. acs.org | Lowers the energy barrier for nitrene formation. acs.org |

Advanced Derivatization and Functionalization Strategies Utilizing 1 Azido 2 Fluorobenzene

Synthesis of Fluorinated Heterocyclic Compounds

1-Azido-2-fluorobenzene is a key precursor for a variety of fluorinated five-membered heterocycles. Its azide (B81097) functionality acts as a 1,3-dipole, readily participating in cycloaddition reactions to construct stable ring systems.

The most prominent reaction involving this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgpeerj.com This reaction, a prime example of "click chemistry," unites the azide with a terminal alkyne to regioselectively form a stable 1,4-disubstituted-1,2,3-triazole ring. organic-chemistry.org The process is known for its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups, making it exceptionally reliable for constructing complex molecular architectures. organic-chemistry.orgnih.gov

The CuAAC reaction proceeds under aqueous conditions, often at room temperature, using a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270). peerj.com This catalytic cycle transforms what would be a slow thermal reaction producing a mix of isomers into a rapid and highly specific process yielding solely the 1,4-disubstituted product. organic-chemistry.orgnih.gov The resulting 1-(2-fluorophenyl)-1,2,3-triazole core is a sought-after motif in the development of novel therapeutic agents. peerj.comafricanjournalofbiomedicalresearch.com

Below is a table summarizing representative CuAAC reactions for the synthesis of fluorinated triazole derivatives.

| Alkyne Partner | Azide Partner | Catalyst System | Solvent | Product | Ref |

| Phenylacetylene | Benzyl Azide | CuI | DMF | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | |

| Various terminal alkynes | Various aryl azides | CuSO₄·5H₂O, Sodium Ascorbate | THF:H₂O | 1-Aryl-4-substituted-1H-1,2,3-triazoles | peerj.com |

| 1-Ethynyl-2-fluorobenzene | 3-Azido-1-(2,2-diethoxyethyl)-1H-pyrazole | CuSO₄, Sodium Ascorbate | H₂O/t-BuOH | 1-(2,2-Diethoxyethyl)-4-(2-fluorophenyl)-1H-1,2,3-triazole | mdpi.com |

| Ethyl Acetoacetate | Aryl Azides | Sodium Ethoxide | Ethanol | Ethyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylate | nih.gov |

This table illustrates the general conditions for the CuAAC reaction. The reaction of this compound with various alkynes follows this established methodology.

While triazoles are the most direct products, this compound can also be used to construct other important fluorinated heterocycles like imidazoles and tetrazoles through multi-step or alternative synthetic pathways.

Imidazole (B134444) Architectures: Imidazoles are not typically formed directly from aryl azides in a single step. However, the 1,2,3-triazoles synthesized via CuAAC (as described in 4.1.1) can serve as valuable intermediates for subsequent transformations into imidazole rings. nih.gov A powerful method for this conversion is the rhodium(II)-catalyzed transannulation reaction. nih.govthieme-connect.com In this process, a 1-sulfonyl-1,2,3-triazole reacts with a nitrile in the presence of a rhodium catalyst, such as Rh₂(OAc)₄. nih.govorganic-chemistry.org The triazole ring opens to form a rhodium iminocarbenoid intermediate, which then undergoes a [3+2] cycloaddition with the nitrile, ultimately yielding a polysubstituted imidazole. nih.govthieme-connect.com This strategy allows for the conversion of the readily accessible triazole scaffold into the biologically significant imidazole core. africanjournalofbiomedicalresearch.comnih.gov This approach is applicable for creating diverse imidazole-based compounds starting from this compound. nih.gov

Tetrazole Architectures: The synthesis of 1-(2-fluorophenyl)tetrazoles can be achieved through established methods for tetrazole formation. One of the most common routes is the [3+2] cycloaddition of an azide source, typically sodium azide (NaN₃), to an organonitrile. nih.govresearchgate.net To generate 1-(2-fluorophenyl)tetrazole (B3340281) derivatives, 2-fluorobenzonitrile (B118710) would be the required starting material. The reaction is often facilitated by a catalyst, such as zinc salts, lead(II) chloride, or nano-TiCl₄·SiO₂, and is typically conducted in a polar aprotic solvent like DMF at elevated temperatures. nih.govscielo.org.zaacademie-sciences.fr

An alternative pathway starts from 2-fluoroaniline (B146934). The reaction of an aniline (B41778) with sodium azide and an orthoformate, like trimethyl orthoformate, in an acidic medium provides a direct route to 1-substituted-1H-tetrazoles. vulcanchem.com Both methods provide reliable access to the fluorinated tetrazole scaffold, which is a well-known bioisostere for carboxylic acids in drug design. vulcanchem.com

Methodologies for Introducing Azide Functionalities into Complex Molecular Frameworks

The utility of this compound as a building block is predicated on its efficient synthesis. The primary method for introducing the azido (B1232118) functionality onto the 2-fluorophenyl scaffold is a two-step sequence starting from the commercially available 2-fluoroaniline. vulcanchem.comuniv-guelma.dz This procedure is a cornerstone of aryl azide synthesis.

The first step is a diazotization reaction . 2-fluoroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0–5 °C). This converts the primary amine group into a highly reactive diazonium salt (2-fluorobenzenediazonium chloride). vulcanchem.comuniv-guelma.dz

| Step | Starting Material | Reagents | Typical Conditions | Product | Ref |

| 1. Diazotization | 2-Fluoroaniline | NaNO₂, HCl | 0–5 °C, Aqueous | 2-Fluorobenzenediazonium chloride | vulcanchem.comuniv-guelma.dz |

| 2. Azidation | 2-Fluorobenzenediazonium chloride | NaN₃ | 0–5 °C, Aqueous | This compound | vulcanchem.comgoogle.com |

Spectroscopic Characterization Methodologies for 1 Azido 2 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Azido-2-fluorobenzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provides specific information about the hydrogen atoms attached to the benzene (B151609) ring. The aromatic protons of this compound appear as a multiplet in the ¹H NMR spectrum around δ 7.10 ppm. rsc.org This complex signal arises from the coupling of the four protons on the substituted ring. rsc.org

Detailed analysis reveals the specific chemical shifts and coupling constants for the protons in the aromatic region. For instance, in a 400 MHz spectrometer using CDCl₃, the spectrum shows a multiplet for four protons with a J-coupling constant of 8.0 Hz. rsc.org The chemical shifts for related aryl azides, such as 1-azido-2-bromobenzene (B1268332), show distinct patterns that help in comparative analysis. For example, 1-azido-2-bromobenzene exhibits signals at δ 7.55 (dd, 1H, J= 8.0, 1.1 Hz), 7.34 (app t, 1H, J= 7.6 Hz), 7.17 (dd, 1H, J= 8.0, 1.1 Hz), and 7.01 (app t, 1H, J= 7.6 Hz). rsc.org

Table 1: ¹H NMR Data for this compound and a Related Compound.

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|---|---|

| This compound | CDCl₃ | 400 | 7.10 | m | 8.0 |

| 1-Azido-2-bromobenzene | CDCl₃ | 400 | 7.55 | dd | 8.0, 1.1 |

| 7.34 | app t | 7.6 | |||

| 7.17 | dd | 8.0, 1.1 | |||

| 7.01 | app t | 7.6 |

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The spectrum, recorded in CDCl₃, shows distinct signals for each carbon atom in the benzene ring, with their chemical shifts influenced by the attached fluorine and azide (B81097) groups. rsc.org

The carbon atom directly bonded to the fluorine atom (C-2) exhibits a large coupling constant (J) due to the C-F interaction, appearing as a doublet. For this compound, this signal is observed at δ 154.9 ppm with a J-coupling of 249 Hz. rsc.org The other carbon atoms also show doublet splittings due to coupling with the fluorine atom, though with smaller coupling constants. The chemical shifts for the carbon atoms in this compound are δ 154.9 (d, J = 249 Hz), 127.9 (d, J = 11 Hz), 125.8 (d, J = 7 Hz), 124.9 (d, J = 4 Hz), 121.0, and 116.7 (d, J = 19 Hz). rsc.org

Table 2: ¹³C NMR Data for this compound.

| Carbon Atom | Chemical Shift (δ ppm) | Multiplicity | C-F Coupling Constant (JCF Hz) |

|---|---|---|---|

| C-F | 154.9 | d | 249 |

| C-H | 127.9 | d | 11 |

| C-H | 125.8 | d | 7 |

| C-H | 124.9 | d | 4 |

| C-N₃ | 121.0 | s | - |

| C-H | 116.7 | d | 19 |

Data sourced from The Royal Society of Chemistry. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a singlet at a chemical shift of δ -126.25 ppm when measured in CDCl₃ on a 376 MHz instrument. rsc.org This single peak confirms the presence of one type of fluorine environment in the molecule. The chemical shift value is characteristic of a fluorine atom attached to an aromatic ring. icpms.cz

Application of Multi-dimensional NMR Techniques for Structural Elucidation

While one-dimensional NMR techniques like ¹H, ¹³C, and ¹⁹F NMR provide fundamental structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex derivatives to establish unambiguous assignments of all proton and carbon signals. These techniques reveal correlations between different nuclei, helping to piece together the complete molecular structure by showing which atoms are connected through bonds. For example, COSY experiments would confirm the connectivity of adjacent protons in the aromatic ring, while HSQC and HMBC would link protons to their directly attached carbons and to carbons further away, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the case of this compound, the most characteristic feature in its IR spectrum is the strong absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This peak typically appears in the region of 2100-2150 cm⁻¹. For instance, in a related compound, 1-azido-3-nitrobenzene, the azide stretch is observed around 2100 cm⁻¹. Another important absorption is the C-F stretching vibration, which is usually found in the 1300-1000 cm⁻¹ region. The presence of these characteristic peaks provides strong evidence for the structure of this compound. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of a molecule, which can provide further structural information. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (137.11 g/mol ). chemsrc.com A common fragmentation pattern for aryl azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net This would result in a significant peak at m/z 109 for the resulting fragment ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and monitoring its reactions. Given that aryl azides are often used in sensitive reactions like cycloadditions, confirming the purity of the starting material is critical for achieving high yields and predictable outcomes. HPLC provides a reliable method for separating the target compound from unreacted starting materials, byproducts, and other impurities.

Research and commercial applications often specify a purity level determined by HPLC. For instance, related azide compounds such as 1-(Azidomethyl)-2-fluorobenzene and Benzyl azide are commercially available with purities of ≥97.0% and ≥95.0% respectively, as verified by HPLC. sigmaaldrich.comsigmaaldrich.com The method's utility extends to analyzing complex reaction mixtures. For trace-level detection of azide ions, a derivatization strategy can be employed. The azide is reacted with a reagent like pentafluorobenzyl bromide (PFBB) to form a derivative, PFB-Az, which possesses a chromophore suitable for UV detection and is nonpolar enough for retention on a reversed-phase HPLC column. chromatographyonline.com

A typical HPLC method for analyzing aromatic compounds like this compound involves reversed-phase chromatography. chromatographyonline.comwur.nl This approach uses a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. wur.nl For enhanced sensitivity with certain derivatives, a Fluorescence Detector (FLD) can be utilized. wur.nl

The following interactive table outlines a representative set of HPLC conditions for the analysis of aromatic compounds, adaptable for this compound.

Table 1: Representative HPLC Parameters for Analysis of Aromatic Azides

| Parameter | Typical Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water or Methanol and Water. wur.nl | Elutes compounds from the column with varying polarity for optimal separation. |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase through the system. |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector (e.g., at 254 nm) | Quantifies the compound by measuring its absorbance of UV light. |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the HPLC system. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times by maintaining a stable operating temperature. |

X-ray Crystallography Studies of this compound Derivatives for Solid-State Structure Determination

While X-ray crystallography data for the parent compound this compound is not commonly reported, this technique is invaluable for determining the precise three-dimensional structure of its crystalline derivatives. researchgate.netnih.gov this compound is a versatile reagent, particularly in [3+2] cycloaddition reactions (click chemistry) with alkynes to form stable 1,2,3-triazole derivatives. When these resulting triazole products can be crystallized, single-crystal X-ray diffraction provides unambiguous confirmation of their molecular structure, including bond lengths, bond angles, and stereochemistry. tandfonline.com

The structural analysis of derivatives reveals crucial information. For example, in the crystal structure of fluorophenyl-containing thiophene (B33073) derivatives, the dihedral angle between the thiophene and phenyl rings is a key structural parameter. nih.gov The analysis also elucidates the network of intermolecular interactions, such as hydrogen bonds (e.g., N—H⋯O, C—H⋯F) and C—H⋯π interactions, which dictate the molecular packing in the crystal lattice. nih.gov These non-covalent interactions are fundamental to understanding the solid-state properties of the material.

In studies of complex heterocyclic derivatives formed from precursors like this compound, X-ray crystallography confirms the regioselectivity of the reaction and reveals the conformation of the molecule in the solid state. tandfonline.com The insights gained from the crystal structure of a derivative—such as the planarity of ring systems, the conformation of substituents, and the nature of intermolecular packing—are critical for structure-activity relationship (SAR) studies in fields like medicinal chemistry and materials science. researchgate.netweizmann.ac.il

The table below presents representative crystallographic data that could be obtained for a hypothetical triazole derivative of this compound.

Table 2: Representative Crystal Structure Data for a 1-(2-Fluorophenyl)-1H-1,2,3-triazole Derivative

| Parameter | Example Value / Description | Significance |

| Chemical Formula | C₈H₆FN₃ | Defines the elemental composition of the crystal's repeating unit. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | a = 8.1 Å, b = 5.4 Å, c = 15.2 Å; β = 98° | The dimensions and angle of the fundamental repeating block (unit cell) of the crystal. |

| Dihedral Angle | C-N-C-C (Phenyl-Triazole) ~45° | Describes the twist or rotation between the fluorophenyl ring and the triazole ring. nih.gov |

| Key Intermolecular Bonds | C-H···F hydrogen bonds | Indicates weak, non-covalent interactions that influence how molecules pack together in the solid state. nih.gov |

Computational and Theoretical Investigations of 1 Azido 2 Fluorobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for studying aryl azides, offering a balance between computational cost and accuracy. It is extensively used to explore their electronic characteristics and the complex pathways of their chemical transformations. chemrxiv.orgmdpi.com

DFT calculations are instrumental in mapping the electronic landscape of 1-azido-2-fluorobenzene. The azido (B1232118) group (-N₃) and the fluorine atom significantly influence the electron density distribution across the aromatic ring. The azido group is generally characterized by a concentration of negative charge on the terminal nitrogen atoms (N1 and N3) and a positive charge on the central nitrogen (N2). nottingham.ac.uk The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the benzene (B151609) ring. researchgate.net

Natural Bond Orbital (NBO) analysis, a common computational technique, quantifies this charge distribution. While specific NBO data for this compound is not detailed in the reviewed literature, studies on analogous compounds provide relevant insights. For instance, in 1-azido-2-chloro-4-(trifluoromethoxy)benzene (B2495813), NBO analysis revealed a net negative charge on the azido moiety, underscoring its electron-rich nature. smolecule.com This charge distribution is crucial for understanding the molecule's reactivity, particularly in cycloaddition reactions. smolecule.comresearchgate.net

Table 1: Representative Calculated Atomic Charges in a Related Aryl Azide (B81097) This table presents data for 1-Azido-2-chloro-4-(trifluoromethoxy)benzene as an illustrative example of charge distribution calculated via DFT.

| Functional Group | Calculated Charge (e) | Source |

| Azido Group | -0.32 | smolecule.com |

| Chlorine Atom | +0.18 | smolecule.com |

DFT calculations have been pivotal in elucidating the reaction mechanisms available to this compound. The two primary reaction pathways for aryl azides are:

Thermal or Photochemical Decomposition: Upon heating or irradiation, aryl azides can lose a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate (in this case, 2-fluorophenylnitrene). This nitrene can then undergo various subsequent reactions, such as insertions into C-H or N-H bonds. researchgate.net

1,3-Dipolar Cycloadditions: The azide group can act as a 1,3-dipole and react with various unsaturated systems (dipolarophiles), such as alkynes or alkenes, to form five-membered heterocyclic rings. ethz.ch103.203.175 The copper-catalyzed reaction with a terminal alkyne to form a 1,2,3-triazole is a prominent example, often referred to as a "click" reaction. ethz.chchemrxiv.org

DFT studies model these pathways to determine their feasibility and predict product regioselectivity. mdpi.comnih.gov For example, computational investigations of the cycloaddition between phenylazide and allenes have been used to predict which double bond of the allene (B1206475) will react and what the resulting regiochemistry will be. mdpi.com Similar studies on fluorinated aryl azides help explain the intrinsic interplay of intermediates and reaction conditions. researchgate.net

A key strength of DFT is its ability to locate and characterize the transition state (TS) for a given reaction, which corresponds to the maximum energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Eₐ), a critical factor determining the reaction rate.

For the thermal decomposition of aryl azides, DFT calculations can determine the activation energy required for N₂ extrusion. Studies on related heteroaryl azides show that the position of the azido group significantly impacts the energy barrier. For example, the calculated activation energy for the decomposition of 2-azidothiophene is considerably lower than that for 3-azidothiophene, indicating a faster reaction for the former. researchgate.net In another study on a substituted aryl azide, DFT-based analysis identified two distinct decomposition pathways—cyclization and direct N₂ elimination—and calculated their respective activation energies. smolecule.com

Table 2: Calculated Activation Energies for Decomposition of Related Azides This table provides examples of activation energies calculated using DFT for the decomposition of various azide compounds, illustrating the type of data obtained from such theoretical studies.

| Compound/Reaction Pathway | Activation Energy (Eₐ) in kcal/mol | Source |

| 2-Azidothiophene Decomposition | 22.6 | researchgate.net |

| 3-Azidothiophene Decomposition | 30.7 | researchgate.net |

| 1-Azido-2-chloro-4-(trifluoromethoxy)benzene (N₂ elimination) | 18.9 | smolecule.com |

| 1-Azido-2-chloro-4-(trifluoromethoxy)benzene (Cyclization) | 22.4 | smolecule.com |

These studies show that substituents and molecular structure have a profound effect on the stability of the transition state and, consequently, the reaction kinetics. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgnih.gov For the 1,3-dipolar cycloaddition reactions of this compound, reactivity is governed by the interaction of the azide's HOMO with the alkyne's (or other dipolarophile's) LUMO. ethz.chlibretexts.org

The energy and spatial distribution of these orbitals, which can be readily calculated using DFT, determine the reaction's facility and regioselectivity. wuxiapptec.com The HOMO of a generic azide is primarily located on the N1 and N3 atoms, while the LUMO has significant coefficients on all three nitrogen atoms. nottingham.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. schrodinger.comekb.eg A smaller gap generally implies higher reactivity.

Table 3: Calculated HOMO-LUMO Gaps for a Related Aryl Azide This table shows the HOMO-LUMO gap for a related compound as an example of data derived from FMO analysis.

| Compound | HOMO-LUMO Gap (eV) | Source |

| 1-Azido-2-chloro-4-(trifluoromethoxy)benzene | 4.8 | smolecule.com |

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving the equations of motion, MD simulations can explore the conformational space of a molecule, revealing its flexibility, preferred shapes (conformers), and dynamic behavior. uiuc.edubiorxiv.org This is particularly useful for understanding how a molecule might change its shape to fit into an enzyme's active site or how it interacts with its environment.

Based on the reviewed scientific literature, specific molecular dynamics simulation studies focusing solely on the conformational space of this compound have not been reported.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, especially DFT, can be used to predict various spectroscopic parameters, providing a powerful tool for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. mdpi.com By calculating the magnetic shielding around each nucleus in a molecule, its chemical shift can be estimated.

This technique is particularly valuable for fluorinated organic molecules due to the high sensitivity of the ¹⁹F nucleus to its local electronic environment. nih.gov While the general methodology is well-established for predicting ¹⁹F and ¹³C NMR spectra, specific computational studies detailing the predicted NMR chemical shifts for this compound were not identified in the surveyed literature. nih.gov

Theoretical Assessment of Fluorine’s Influence on Electronic and Reactive Properties

Computational chemistry provides a powerful lens for dissecting the intricate ways in which a substituent atom modifies a molecule's electronic character and subsequent reactivity. scbt.com In the case of this compound, theoretical investigations focus on quantifying the impact of the ortho-fluorine atom on the electronic environment of the phenylazide system. These studies typically employ quantum mechanical methods to elucidate changes in molecular orbital energies, electron distribution, and the energetics of reaction pathways.

Detailed research findings from computational studies, primarily using Density Functional Theory (DFT), reveal the significant electronic perturbation caused by the fluorine atom. Fluorine is the most electronegative element, and its presence on the aromatic ring introduces strong inductive and resonance effects that modulate the molecule's properties. chemrxiv.orgresearchgate.net

The primary theoretical approaches used to investigate molecules like this compound are summarized below.

Table 1: Common Computational Methods in the Study of Substituted Aryl Azides

smolecule.comrsc.orgnih.gov| Computational Method | Description | Typical Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, offering a balance between accuracy and computational cost. Common functionals include B3LYP and ωB97X-D. | Geometry optimization, calculation of HOMO/LUMO energies, reaction energetics, and transition state analysis. | |

| Ab initio Methods | "From the beginning" calculations that solve the Schrödinger equation without empirical parameters. Methods like Hartree-Fock (HF) are foundational. | Provides a fundamental understanding of electronic structure and molecular orbitals, often used as a basis for more complex calculations. |

The fluorine atom's influence is twofold: a powerful, electron-withdrawing inductive effect (σ-withdrawal) and a weaker, electron-donating resonance effect (π-donation). researchgate.net The inductive effect, transmitted through the sigma bonds, decreases the electron density of the aromatic ring. Conversely, the resonance effect involves the donation of a lone pair of electrons from the fluorine into the ring's π-system. ucl.ac.uk In halogens, the inductive effect typically dominates.

The Hammett equation provides a quantitative measure of these electronic effects through substituent constants (σ). science.gov These constants are derived from the ionization of substituted benzoic acids and allow for the comparison of the electronic influence of different functional groups. ucl.ac.uk While Hammett constants are most reliably applied to meta and para positions due to the potential for steric interference from ortho substituents, they still provide a valuable framework for understanding electronic influence. ucl.ac.uk

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

science.gov| Substituent | σ_meta | σ_para | General Electronic Effect | Reference |

|---|---|---|---|---|

| -F (Fluoro) | +0.34 | +0.06 | Strongly inductive withdrawing, weakly resonance donating | |

| -N₃ (Azido) | +0.37 | +0.08 | Inductively withdrawing |

Note: Positive σ values indicate an electron-withdrawing character relative to hydrogen.

The electronic effects of the fluorine substituent directly impact the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The strong inductive effect of the ortho-fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenyl azide. This stabilization of the orbitals alters the HOMO-LUMO gap, which is a critical parameter for determining chemical reactivity and kinetic stability. smolecule.comrsc.org For instance, the HOMO-LUMO gap for the related compound 1-azido-2-chloro-4-(trifluoromethoxy)benzene has been calculated to be 4.8 eV, which correlates with its stability. smolecule.com

Table 3: Conceptual Influence of Ortho-Fluorine on Frontier Molecular Orbitals of Phenyl Azide

| Compound | HOMO Energy Level (Qualitative) | LUMO Energy Level (Qualitative) | HOMO-LUMO Gap (Qualitative Change) | Expected Impact on Reactivity |

|---|---|---|---|---|

| Phenyl Azide (Reference) | Baseline | Baseline | Baseline | Standard reactivity for an aryl azide. |

| This compound | Lowered | Lowered | Altered (likely slightly increased) | Modified electrophilicity/nucleophilicity; potential for altered regioselectivity in cycloadditions. |

From a reactivity standpoint, the introduction of the electron-withdrawing fluorine atom affects how this compound participates in chemical reactions. For example, in the thermal decomposition of aryl azides to form highly reactive nitrenes, the electronic nature of the substituents can influence subsequent reaction pathways. Computational studies on the related 1-azido-4-fluorobenzene (B1279027) have suggested that the fluorine substituent suppresses the ring expansion mechanism of the resulting nitrene. This "ortho-fluorine" effect can thus channel the reactivity of the intermediate towards different outcomes compared to other substituted or unsubstituted phenyl azides. Furthermore, the altered electronic landscape influences the molecule's participation in pericyclic reactions, such as the [3+2] cycloadditions characteristic of the azide group. nih.gov The modified orbital energies and electron distribution on the azide's terminal nitrogen atoms can affect the rate and regioselectivity of these important bond-forming reactions.

Applications of 1 Azido 2 Fluorobenzene in Specialized Chemical Synthesis

Utility as a Versatile Building Block in Complex Organic Synthesis

1-Azido-2-fluorobenzene serves as a crucial building block in the synthesis of complex organic molecules. cymitquimica.com Its azide (B81097) group is a key functional group that participates in a variety of chemical transformations.

One of the most prominent applications is in click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. vulcanchem.com This reaction allows for the efficient formation of stable 1,2,3-triazole linkages, which are important structural motifs in many biologically active compounds and functional materials. vulcanchem.comsmolecule.com The presence of the fluorine atom can influence the electronic properties of the azide group, potentially affecting its reactivity in these cycloaddition reactions.

Beyond cycloadditions, the azide group can be reduced to an amine (-NH₂) using various methods, such as the Staudinger reduction or catalytic hydrogenation. vulcanchem.comsmolecule.com This transformation provides a pathway to synthesize a range of 2-fluoroaniline (B146934) derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The ability to introduce an amino group at a specific position on the fluorinated ring makes this compound a strategic precursor for creating diverse molecular architectures.

The combination of the azide and fluorine functionalities on the same aromatic ring allows for sequential and regioselective reactions, enabling the synthesis of complex, multi-functionalized molecules. vulcanchem.com

Role in Materials Science and Polymer Chemistry

The unique electronic and reactive properties of this compound make it a valuable compound in the field of materials science and polymer chemistry. vulcanchem.comsmolecule.com

Investigation in Polymer Cross-linking and Network Formation

Organic azides, in general, are utilized as cross-linking agents for polymers. The cross-linking process can be initiated by heat or light, which causes the azide group to decompose and release nitrogen gas, forming a highly reactive nitrene intermediate. mdpi.commdpi.com This nitrene can then form covalent bonds with polymer chains, leading to the formation of a three-dimensional network structure. mdpi.commdpi.com This process enhances the mechanical properties, thermal stability, and solvent resistance of the polymers. mdpi.comvikramthermo.com

While specific studies focusing solely on this compound for this application are not extensively detailed in the provided results, the general principle of using aryl azides for polymer cross-linking is well-established. The fluorine substituent in this compound could potentially influence the reactivity of the generated nitrene and the properties of the resulting cross-linked material. Research has shown that azido-functionalized polymers can be cross-linked via 1,3-dipolar cycloaddition reactions with alkynes to form triazole networks. mdpi.com This "click" chemistry approach offers a highly efficient and selective method for creating polymer networks with well-defined structures. nih.govcmu.edu

Development of Functional Materials with Tailored Properties

This compound and its derivatives are investigated for the development of functional materials with specific, tailored properties. vulcanchem.comsmolecule.com The incorporation of the fluoro and azido (B1232118) groups can impart unique electronic and surface characteristics to materials. smolecule.com For instance, fluorinated compounds are known for their distinct properties, and the azide group provides a reactive handle for further functionalization. nih.gov

The ability to participate in click chemistry allows for the precise attachment of this compound to surfaces or other molecules, enabling the creation of materials with controlled functionalities. vulcanchem.com This has potential applications in areas such as the development of specialized coatings, electronic materials, and functionalized polymers. vikramthermo.com

Strategies for Radiolabeling and Tracing in Chemical Research

Aryl azides, including fluorinated derivatives, are important precursors in the synthesis of radiolabeled compounds for applications such as Positron Emission Tomography (PET) imaging. nih.gov A common strategy involves the introduction of the radioactive isotope fluorine-18 (B77423) (¹⁸F) onto an aromatic ring.

While direct radiolabeling of this compound with ¹⁸F is not the primary focus of the provided research, a related compound, 1-(azidomethyl)-4-[¹⁸F]fluorobenzene , has been successfully synthesized and utilized as a radiolabeling agent. acs.orgmdpi.comacs.org This demonstrates a key strategy where a fluorinated azide is used to label biomolecules. The general process involves:

Synthesizing a precursor molecule that can be readily fluorinated with ¹⁸F.

Performing the radiosynthesis to produce the ¹⁸F-labeled azide.

Conjugating the radiolabeled azide to a target molecule, often a peptide or oligonucleotide containing an alkyne group, via a click reaction. nih.govacs.org

This approach allows for the efficient and rapid labeling of complex biomolecules under mild conditions. nih.gov The resulting ¹⁸F-labeled tracer can then be used in PET imaging to visualize and quantify biological processes in vivo. nih.gov For example, 1-(azidomethyl)-4-[¹⁸F]fluorobenzene has been used to label peptides and small interfering RNA (siRNA). mdpi.comacs.org

| Radiolabeling Agent | Synthesis Time | Radiochemical Yield (decay corrected) | Application |

| 1-(azidomethyl)-4-[¹⁸F]fluorobenzene | 75 min | 34% | Labeling of alkyne-neuropeptide |

| 1-(azidomethyl)-4-[¹⁸F]fluorobenzene | Not specified | 41% | Labeling of siRNA |

This data highlights the utility of fluorinated azides in developing radiotracers for biomedical research.

Precursor for the Synthesis of Diverse Nitrogen-Containing Organic Compounds

This compound is a versatile precursor for a wide array of nitrogen-containing organic compounds due to the reactivity of its azide group. smolecule.com

The reduction of the azide group to an amine is a fundamental transformation that opens up a vast chemical space. vulcanchem.com The resulting 2-fluoroaniline can be a starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Furthermore, the azide group itself is a key component in the synthesis of various nitrogen-containing heterocycles through cycloaddition reactions. smolecule.com The most notable is the formation of 1,2,3-triazoles via reaction with alkynes. smolecule.comsmolecule.com However, azides can also react with other dipolarophiles to generate different heterocyclic systems. The thermal or photochemical decomposition of this compound generates a reactive nitrene intermediate, which can undergo various insertion or rearrangement reactions to produce other nitrogen-containing structures. mdpi.com

The combination of the fluorine atom and the versatile azide group makes this compound a valuable starting material for creating libraries of novel nitrogen-containing compounds for screening in drug discovery and materials science. vulcanchem.comsmolecule.com

Application in Chemical Biology and Bioconjugation for Synthetic Methodology Development

The principles of click chemistry, for which this compound is a relevant substrate, have significant applications in chemical biology and bioconjugation. vulcanchem.com The CuAAC reaction is a prime example of a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes. vulcanchem.com

This allows for the specific labeling and modification of biomolecules, such as proteins, peptides, and nucleic acids. smolecule.com For instance, a biomolecule can be functionalized with an alkyne group, and then a probe or tag containing an azide group, derived from a precursor like this compound, can be attached via click chemistry. smolecule.com This methodology is crucial for:

Attaching reporter groups , such as fluorophores or affinity tags, to biomolecules for imaging and purification. vulcanchem.com

Synthesizing antibody-drug conjugates (ADCs) , where a potent drug is linked to an antibody for targeted cancer therapy.

Developing chemical probes to study the function and interactions of biomolecules within living systems. smolecule.com

The development of new synthetic methodologies based on fluorinated azides contributes to the expanding toolkit of chemical biologists for studying and manipulating biological systems. acs.orgacs.org

Synthesis of Modified Nucleosides and Nucleotides

The synthesis of modified nucleosides and nucleotides is a critical area of medicinal chemistry, as these compounds are fundamental to the development of therapeutic agents. This compound is employed as a precursor in the creation of novel nucleoside analogues through the CuAAC reaction. In this process, an alkyne-functionalized nucleoside or its precursor is reacted with this compound to introduce the 1-(2-fluorophenyl)-1H-1,2,3-triazole group.

Research has demonstrated the successful synthesis of a variety of purine (B94841) and pseudopurine derivatives using this method. vulcanchem.com For instance, alkyne-derivatized purine and pyrrolo[2,3-d]pyrimidine scaffolds serve as the starting point for conjugation. The reaction with this compound proceeds to yield modified nucleoside analogues where the heterocyclic base is linked to the fluorinated phenyl ring via a triazole bridge. vulcanchem.com This modification can significantly alter the biological properties of the parent nucleoside.

The following table summarizes specific examples of modified nucleoside analogues synthesized using this compound. vulcanchem.com

| Starting Material | Product | Yield | Melting Point (°C) |

| 6-Chloro-9-(prop-2-yn-1-yl)-9H-purine | 6-Chloro-9-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-9H-purine | 39% | 143–145 |

| 4-Chloro-1-(prop-2-yn-1-yl)-1H-imidazo[4,5-c]pyridine | 4-Chloro-1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-1H-imidazo[4,5-c]pyridine | 72% | 124–127 |

| 4-Chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-7-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-7H-pyrrolo[2,3-d]pyrimidine | 29% | 112–114 |

| 5-Bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | 5-Bromo-4-chloro-7-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}-7H-pyrrolo[2,3-d]pyrimidine | 25% | 145–147 |

Functionalization of Oligonucleotides and Peptides for Research Probes

The ability to attach specific labels or functional groups to oligonucleotides and peptides is essential for creating research probes used in diagnostics, molecular imaging, and the study of biological processes. The azide group of this compound makes it a suitable reagent for the functionalization of these biomolecules through click chemistry.

This methodology involves the introduction of an alkyne group into the peptide or oligonucleotide sequence, either during or after solid-phase synthesis. The alkyne-modified biomolecule can then be conjugated with this compound. The resulting triazole linkage is highly stable and does not interfere with the biological activity of the peptide or the hybridization properties of the oligonucleotide. bachem.combachem.com This strategy allows for the site-specific attachment of the 2-fluorophenyl group, which can act as a probe itself or serve as a point of attachment for other reporter molecules.

While the general principle of using aryl azides for bioconjugation is well-established, specific documented examples detailing the use of this compound for creating research probes from oligonucleotides and peptides are illustrative of the broader applicability of this class of reagents. smolecule.com The reaction provides a powerful tool for linking biomolecules to create complex conjugates for a wide range of research applications, from cellular imaging to the development of diagnostic assays. bachem.com

Emerging Research Frontiers and Future Prospects for 1 Azido 2 Fluorobenzene

Development of Novel Catalytic Systems for Azide (B81097) Transformations

The transformation of the azide group in 1-azido-2-fluorobenzene is a cornerstone of its synthetic utility. The development of novel catalytic systems is pivotal for enhancing the efficiency, selectivity, and scope of these transformations. Transition metal catalysis, in particular, has been a fertile ground for innovation.

Recent advancements have focused on the use of various transition metals to catalyze the reactions of aryl azides. mdpi.com For instance, copper-catalyzed reactions have been extensively employed for the azidation of C(sp²) atoms, such as in the coupling of aryl halides with sodium azide. mdpi.com Palladium-catalyzed systems have also shown great promise, particularly in the azidation of allylic compounds, which proceeds through a π-allyl complex. mdpi.com

The presence of the ortho-fluorine atom in this compound can be exploited in directed C–H functionalization reactions. nih.gov This strategy allows for the selective modification of the C-H bond adjacent to the fluorine, leading to the formation of complex molecular architectures. nih.gov The development of catalysts that can effectively mediate these ortho-fluorine-directed transformations is an active area of research. nih.gov

Key research findings in the development of novel catalytic systems for azide transformations are summarized in the table below.

| Catalyst System | Substrate Scope | Key Advantages |

| Copper(I) iodide with L-proline | Aryl and vinyl iodides/bromides | Effective for C(sp²)-N bond formation. mdpi.com |

| Palladium(0) complexes | Allyl phosphates and esters | Proceeds under anhydrous conditions with high yields. mdpi.com |

| Rhodium(II) complexes | Dienyl azides | Catalyzes the synthesis of pyrroles at room temperature. organic-chemistry.org |

| Zinc(II) iodide | Dienyl azides | A cost-effective alternative to rhodium catalysts for pyrrole (B145914) synthesis. organic-chemistry.org |

Future research in this area is expected to focus on the development of more sustainable and efficient catalytic systems. This includes the exploration of earth-abundant metal catalysts and the design of ligands that can fine-tune the reactivity and selectivity of the transformations.

Expanding the Scope of Azide-Based Synthetic Methodologies

Beyond traditional transformations, researchers are actively expanding the synthetic methodologies that utilize this compound. The unique electronic properties conferred by the fluorine substituent significantly influence the reactivity of the azide group, opening up new avenues for chemical synthesis.

One of the most prominent areas of expansion is in the field of "click chemistry." eurekaselect.com The azide group is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and regioselective synthesis of 1,2,3-triazoles. sigmaaldrich.comresearchgate.net Fluorinated azides, such as this compound, are valuable building blocks in this context, enabling the introduction of fluorine into complex molecules, a strategy often employed in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. sigmaaldrich.com

The photochemistry of fluoroaryl azides is another area of active investigation. ucla.edu Upon photolysis, these compounds can generate highly reactive nitrene intermediates, which can undergo a variety of reactions, including C-H and N-H insertion reactions. ucla.edunih.gov The fluorine substituent can influence the stability and reactivity of the nitrene, providing a handle for controlling the outcome of these photochemical transformations. nih.gov This has significant implications for applications such as photoaffinity labeling, where these reactive intermediates are used to probe biological interactions. researchgate.netucla.edu

Recent developments in expanding the scope of azide-based synthetic methodologies are highlighted below.

| Synthetic Methodology | Key Features | Potential Applications |

| Click Chemistry (CuAAC) | High efficiency, regioselectivity, and broad functional group tolerance. sigmaaldrich.comresearchgate.net | Synthesis of pharmaceuticals, materials science, and bioconjugation. eurekaselect.comsigmaaldrich.com |

| Photochemical Transformations | Generation of reactive nitrene intermediates for C-H and N-H insertion reactions. ucla.edunih.gov | Photoaffinity labeling and synthesis of novel heterocyclic compounds. researchgate.netucla.edu |

| Staudinger Reaction | Aza-ylide formation for subsequent transformations. rsc.org | Bioconjugation and synthesis of functionalized molecules. rsc.org |

| Synthesis of Heterocycles | Use as a precursor for various nitrogen-containing ring systems. ucla.edu | Development of new bioactive compounds and functional materials. researchgate.net |

The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic transformations and the development of more sophisticated molecular architectures.

Green Chemistry Approaches in Azidoarene Synthesis and Utilization

In line with the growing emphasis on sustainable chemical practices, the development of green chemistry approaches for the synthesis and utilization of azidoarenes, including this compound, is a critical research frontier. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. sruc.ac.ukrsc.org

One promising green approach to the synthesis of aryl azides involves moving away from traditional methods that often require harsh conditions and generate significant waste. eurekaselect.com For example, metal-free methods for the synthesis of aryl azides in water have been developed, offering a more environmentally benign alternative. organic-chemistry.org The use of ionic liquids as green solvents is also being explored for nucleophilic aromatic substitution reactions to produce aryl azides. acs.org

In the utilization of azidoarenes, the principles of green chemistry are also being applied. For instance, the development of catalytic systems that can operate under milder conditions and with higher atom economy is a key focus. The use of recyclable catalysts and the design of one-pot, multi-component reactions are strategies that align with the goals of green chemistry. researchgate.net Microwave-assisted synthesis is another technique being employed to accelerate reactions and reduce energy consumption in the synthesis of compounds derived from fluoroaryl azides. researchgate.netnih.gov

The following table summarizes some of the green chemistry approaches being investigated for azidoarene synthesis and utilization.

| Green Chemistry Approach | Description |

| Aqueous Synthesis | Performing reactions in water to reduce the use of volatile organic solvents. organic-chemistry.org |

| Ionic Liquids | Utilizing non-volatile and often recyclable ionic liquids as reaction media. acs.org |

| Metal-Free Catalysis | Developing synthetic routes that avoid the use of potentially toxic and expensive metal catalysts. organic-chemistry.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and improve energy efficiency. researchgate.netnih.gov |

| One-Pot Reactions | Designing reaction sequences where multiple steps are carried out in a single reaction vessel to minimize waste and purification steps. nih.gov |

The integration of green chemistry principles into the synthesis and application of this compound is essential for ensuring the long-term sustainability of its use in research and industry.

Advanced Computational Modeling for Rational Design of Fluorinated Azidoarene Reactions

Advanced computational modeling has emerged as a powerful tool for understanding and predicting the behavior of molecules in chemical reactions. In the context of this compound, computational methods, particularly Density Functional Theory (DFT), are being used to provide insights into its structure, reactivity, and reaction mechanisms. ajchem-a.com

Computational studies can be used to calculate various molecular properties, such as bond lengths, bond angles, and electronic charge distributions, which are crucial for understanding the molecule's stability and reactivity. ajchem-a.comelsevierpure.com For example, DFT calculations can be used to investigate the transition state structures of reactions involving this compound, providing valuable information about the reaction pathways and energy barriers. elsevierpure.com This knowledge can be used to optimize reaction conditions and design more efficient synthetic routes.

Furthermore, computational modeling can aid in the rational design of new catalysts and reactions. By simulating the interaction between this compound and a potential catalyst, researchers can predict the catalyst's effectiveness and selectivity before it is synthesized and tested in the laboratory. criver.com This approach can significantly accelerate the discovery and development of new chemical transformations.

The applications of advanced computational modeling in the study of fluorinated azidoarenes are outlined below.

| Computational Method | Application |